



# Best practices for long-term storage of Cholecystokinin (26-33)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cholecystokinin (26-33) (free acid)

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# Technical Support Center: Cholecystokinin (26-33)

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and use of Cholecystokinin (26-33), also known as CCK-8.

### Frequently Asked Questions (FAQs)

Q1: What is the primary difference between sulfated and non-sulfated Cholecystokinin (26-33)?

A1: The key difference lies in their biological potency. The sulfated form of CCK (26-33) is the more biologically active version, exhibiting significantly higher potency in stimulating physiological responses such as gallbladder contraction and pancreatic enzyme secretion compared to the non-sulfated form.[1][2] The non-sulfated version is often used in studies as a less active control or for specific receptor binding assays.

Q2: How should I store the lyophilized peptide upon arrival?

A2: Lyophilized peptides are stable at room temperature for several days to weeks during shipping. For short-term storage (up to a few weeks), refrigeration at 4°C is acceptable. However, for long-term storage, it is strongly recommended to store the lyophilized powder at -20°C or -80°C.[2][3][4][5][6][7]



Q3: What is the best practice for reconstituting the peptide?

A3: Before opening the vial, allow it to warm to room temperature to prevent condensation, which can affect peptide stability. Reconstitution should be done using an appropriate sterile solvent, such as sterile distilled water, PBS (pH 7.2), or another suitable buffer depending on your experimental needs.[1][8] For stock solutions, using dry (anhydride) organic solvents can help prevent premature hydrolysis.[3]

Q4: Once reconstituted, how should the CCK (26-33) solution be stored?

A4: Peptide solutions are significantly less stable than their lyophilized form. To maintain integrity, it is crucial to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][9] For storage, -20°C is suitable for a period of up to a month, while -80°C is recommended for longer-term storage (6 months to a year).[3][10] Some protocols suggest that for continuous use, a solution can be kept at 2-8°C for a limited time.[9]

Q5: The amount of powder in the vial seems very small or is hard to see. Is this normal?

A5: Yes, this is normal. Peptides are often supplied in very small quantities (milligrams or micrograms) and can be highly hygroscopic.[3] This can cause the powder to appear as a thin film or a clear, gel-like substance that is difficult to see in the vial. Always centrifuge the vial briefly before opening to ensure the entire contents are at the bottom.

### **Quantitative Storage Recommendations**

The following table summarizes the recommended storage conditions for Cholecystokinin (26-33).



Form	Temperature	Recommended Duration	Notes
Lyophilized Powder	Room Temperature	Several Days to Weeks	Suitable for shipping and brief storage upon receipt.[3]
2-8°C	Up to 6 Months	For short- to mid-term storage.[4]	
-20°C	≥ 4 Years	Recommended for standard long-term storage.[1][2]	
-80°C	> 4 Years	Optimal for preserving maximum long-term stability.[3][11]	-
Reconstituted Solution	2-8°C	Up to 1-2 Weeks	For frequent, short- term use. Avoid if possible.[3]
-20°C	1 to 4 Months	Good for mid-term storage. Avoid freeze- thaw cycles.[3][10]	
-80°C	6 to 12 Months	Recommended for long-term storage of stock solutions.[3][10]	

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Low or No Biological Activity	1. Improper Storage: The peptide was stored at an incorrect temperature or for too long in solution. 2. Freeze-Thaw Cycles: The stock solution was subjected to multiple freeze-thaw cycles, leading to degradation.[3][8][9] 3. Oxidation: The peptide, containing methionine residues, may have oxidized. [12] 4. Incorrect Form: The non-sulfated form was used where the more potent sulfated form was required.[1][2]	1. Always follow the recommended storage guidelines summarized in the table above. 2. Prepare singleuse aliquots immediately after reconstitution to minimize freeze-thaw damage. 3. Use high-quality, sterile, and preferably oxygen-free solvents for reconstitution. Store tightly sealed. 4. Verify that the correct form of the peptide (sulfated vs. non-sulfated) was used for the experiment.
Peptide Fails to Dissolve Completely	1. Aggregation: The peptide may have begun to aggregate. 2. Incorrect Solvent: The chosen solvent may not be appropriate for this specific peptide sequence or concentration. 3. High Concentration: The target concentration for the stock solution is too high.	1. Gentle vortexing or sonication in a water bath can help break up aggregates. 2. Consult the manufacturer's data sheet for recommended solvents. A small amount of acid (e.g., acetic acid) or base (e.g., ammonium hydroxide) can aid in dissolving acidic or basic peptides, respectively. Ensure the final pH is suitable for your experiment. 3. Try dissolving the peptide in a larger volume of solvent to create a more dilute stock solution.
Inconsistent Experimental Results	<ol> <li>Peptide Degradation:</li> <li>Aliquots may have degraded over time, even when frozen.</li> <li>Inaccurate Pipetting: Due to</li> </ol>	Use fresh aliquots for critical experiments. If stability is a concern, perform a stability study under your specific



the small volumes, minor pipetting errors can lead to large variations in concentration.

storage conditions. 2. Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider serial dilutions from a more concentrated stock.

# Experimental Protocols & Visualizations General Peptide Handling and Reconstitution Protocol

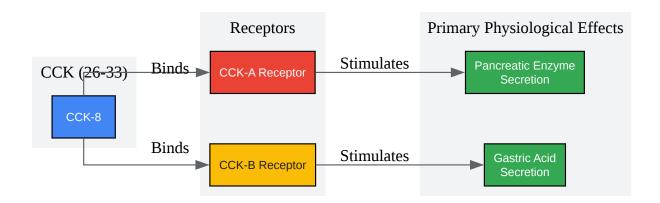
This protocol outlines the essential steps for safely and effectively reconstituting lyophilized CCK (26-33).

- Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes. This prevents moisture from condensing inside the vial.
- Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
- Solvent Addition: Carefully add the predetermined volume of the appropriate sterile solvent (e.g., sterile dH<sub>2</sub>O, PBS) to the vial. Use a calibrated pipette for accuracy.
- Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonication can be used to aid dissolution.
- Aliquoting: Immediately after the peptide is fully dissolved, divide the solution into single-use aliquots in low-protein-binding microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[3][9]
- Storage: Promptly store the aliquots at the recommended long-term storage temperature, preferably -80°C.

#### **CCK (26-33) Signaling Pathway Overview**

The diagram below illustrates the primary signaling action of CCK (26-33) through its two main receptors, CCK-A and CCK-B.





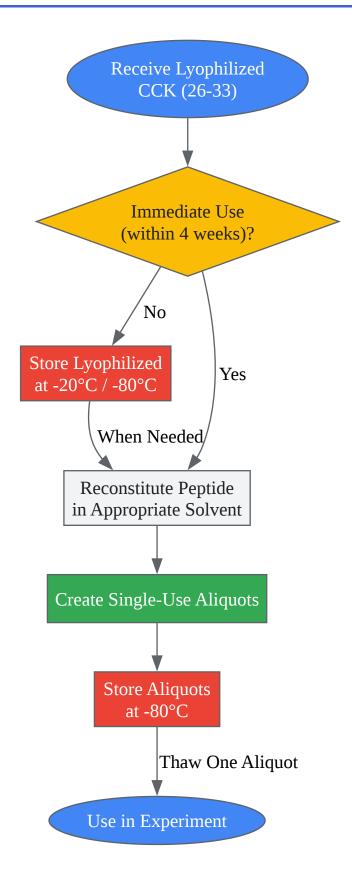
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Caption: CCK (26-33) binds to CCK-A and CCK-B receptors to elicit distinct physiological responses.

#### **Recommended Workflow for Peptide Storage**

This workflow diagram provides a logical guide for handling and storing CCK (26-33) from receipt to long-term use.





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Caption: Decision workflow for optimal storage and handling of Cholecystokinin (26-33).



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- To cite this document: BenchChem. [Best practices for long-term storage of Cholecystokinin (26-33)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1639644#best-practices-for-long-term-storage-of-cholecystokinin-26-33]

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